Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate
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Overview
Description
Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl ester group and an ethoxyethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with ethoxyethylideneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethoxyethylideneamino group can be reduced to form the corresponding amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminothiophene-2-carboxylate
- Methyl 2-aminopyridine-3-carboxylate
- Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
109830-64-0 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 5-(1-ethoxyethylideneamino)furan-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-14-7(2)11-9-6-5-8(15-9)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
DQJMECJIKBNLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CC=C(O1)C(=O)OC)C |
Origin of Product |
United States |
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